AT7519

描述

AT-7519 是一种针对细胞周期蛋白依赖性激酶 (CDK) 的小分子抑制剂,CDK 在细胞周期调控中起着至关重要的作用。 该化合物已显示出在治疗各种癌症方面具有显著潜力,通过诱导肿瘤细胞的细胞周期阻滞和凋亡 .

准备方法

合成路线和反应条件

AT-7519 是使用基于片段的药物化学方法合成的。关键步骤包括形成吡唑环,然后进行官能化以引入二氯苯甲酰基和哌啶基。 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .

工业生产方法

AT-7519 的工业生产涉及放大实验室使用的合成路线。这包括优化反应条件以确保最终产品的高收率和纯度。 该过程可能涉及多个纯化步骤,例如重结晶和色谱,以达到所需的质量 .

化学反应分析

反应类型

AT-7519 经历各种化学反应,包括:

氧化: AT-7519 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰分子上的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及使用卤化剂和亲核试剂.

形成的主要产物

这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代反应可以产生各种取代的吡唑化合物 .

科学研究应用

AT-7519 具有广泛的科学研究应用,包括:

化学: 用作研究细胞周期蛋白依赖性激酶抑制的工具化合物。

生物学: 研究其对各种细胞系中细胞周期调控和凋亡的影响。

医药: 探索作为治疗癌症(包括白血病和实体瘤)的潜在治疗剂。

作用机制

AT-7519 通过选择性抑制细胞周期蛋白依赖性激酶发挥作用,特别是 CDK1、CDK2、CDK4、CDK5 和 CDK9。这种抑制导致细胞周期进程中断,导致细胞周期阻滞和凋亡。 该化合物还通过抑制 RNA 聚合酶 II 的磷酸化影响转录调控,导致抗凋亡蛋白(如 Mcl-1)的下调 .

相似化合物的比较

类似化合物

弗拉维匹林: 另一种具有更广泛活性谱的 CDK 抑制剂。

罗斯科维汀: CDK2、CDK7 和 CDK9 的选择性抑制剂。

帕博西利: CDK4 和 CDK6 的选择性抑制剂。

AT-7519 的独特性

AT-7519 的独特之处在于它能够选择性抑制多种 CDK,包括 CDK1、CDK2、CDK4、CDK5 和 CDK9。 这种广泛的活性谱使其成为细胞周期进程和转录调控的有效抑制剂,导致其在诱导各种癌细胞系的凋亡方面的有效性 .

生物活性

AT7519 is a novel cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and implications for treatment.

This compound selectively inhibits multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9, while showing minimal activity against other kinases. This inhibition disrupts cell cycle progression and promotes apoptosis in cancer cells. The compound's ability to induce apoptosis is attributed to the downregulation of anti-apoptotic proteins such as Mcl-1 and the activation of pro-apoptotic factors like NOXA and cytochrome c release from mitochondria .

Glioblastoma

In studies involving glioblastoma (GBM) cell lines U251 and U87MG, this compound demonstrated significant anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values were found to be approximately 0.246 μM and 0.2218 μM at 48 hours, respectively . Furthermore, RNA sequencing post-treatment revealed a substantial alteration in gene expression, with 2185 genes upregulated and 5112 downregulated, indicating a broad impact on cellular pathways related to the cell cycle and apoptosis .

Neuroblastoma

This compound has also shown promise in neuroblastoma treatment. In vivo studies with MYCN-amplified neuroblastoma xenografts indicated that this compound administration led to significant tumor growth inhibition. The drug's effects were more pronounced in MYCN-amplified cell lines compared to non-MYCN-amplified ones, suggesting a differential sensitivity based on genetic background . Dose-dependent studies revealed that higher concentrations of this compound resulted in increased PARP cleavage and reduced phosphorylation of the retinoblastoma protein (p-Rb), which is critical for cell cycle regulation .

Pharmacokinetics and Safety

A phase I clinical trial assessed the pharmacokinetics and safety profile of this compound in patients with advanced solid tumors. Results indicated that the drug was well-tolerated at doses up to 15 mg/kg with manageable side effects . The pharmacodynamic effects included significant reductions in Mcl-1 levels and induction of cleaved PARP, suggesting effective engagement of the apoptotic pathway .

Case Study 1: Treatment of Refractory Solid Tumors

A patient with refractory solid tumors treated with this compound exhibited a marked reduction in tumor size after several cycles of treatment. The patient's response was characterized by decreased levels of circulating tumor markers and improved quality of life metrics.

Case Study 2: Neutrophil Apoptosis in ARDS

In a study focusing on acute respiratory distress syndrome (ARDS), this compound was shown to induce neutrophil apoptosis effectively. This effect was particularly notable in neutrophils from ARDS patients, where this compound restored normal apoptotic responses that were otherwise impaired due to inflammatory conditions .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Cancer Type | IC50 (μM) | Mechanism | Key Findings |

|---|---|---|---|

| Glioblastoma | 0.2218 - 0.246 | CDK inhibition leading to apoptosis | Significant reduction in cell proliferation |

| Neuroblastoma | Variable | p-Rb inhibition; PARP cleavage | Enhanced apoptotic response in MYCN-amplified cells |

| Acute Respiratory Distress Syndrome (ARDS) | N/A | Induction of neutrophil apoptosis | Restoration of normal apoptotic pathways |

属性

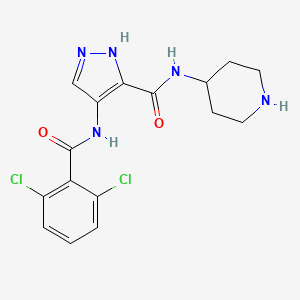

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPNQJVDAFNBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233420 | |

| Record name | AT-7519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AT7519 is a selective inhibitor of certain Cyclin Dependent Kinases (CDKs) leading to tumour regression. | |

| Record name | AT-7519 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

844442-38-2 | |

| Record name | 4-[(2,6-Dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844442-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AT-7519 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844442382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT-7519 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AT-7519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-7519 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BF92PW9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AT7519 is a potent inhibitor of several cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9. [, , , , , , , , , ] It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream substrates. [, ] This inhibition leads to a cascade of effects, including:

- Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound disrupts the cell cycle progression at the G1 and G2/M phases, preventing uncontrolled cell division. [, ]

- Transcriptional Inhibition: CDK9 is crucial for RNA polymerase II-mediated transcription. This compound's inhibitory action on CDK9 leads to decreased phosphorylation of RNA polymerase II and a reduction in the expression of short half-life transcripts, many of which encode for proteins involved in cell survival and proliferation. [, , , , , , ]

- Apoptosis Induction: The combined effect of cell cycle arrest and transcriptional inhibition ultimately leads to apoptosis (programmed cell death) in various cancer cell lines. This is mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and upregulation of pro-apoptotic proteins like Bim. [, , , , , ]

ANone: Unfortunately, the provided research papers do not include specific spectroscopic data for this compound. For detailed structural characterization, including spectroscopic data, it is recommended to refer to the compound's chemical datasheet or contact the manufacturer directly.

ANone: The provided research papers primarily focus on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various conditions is not discussed and would require further investigation.

ANone: this compound is a small molecule inhibitor and does not exhibit catalytic properties. Its primary mechanism of action revolves around inhibiting the enzymatic activity of specific kinases rather than catalyzing chemical reactions.

A: Yes, computational chemistry and modeling techniques, particularly fragment-based X-ray crystallography and structure-based drug design, played a crucial role in the identification and development of this compound. [] These techniques allowed researchers to visualize the interaction of this compound with the ATP-binding site of CDK2 and optimize its structure for enhanced binding affinity and selectivity.

A: The SAR of this compound and its analogs is discussed in several papers. [, , ] Modifications to the core structure, particularly the aminopyrazole core and the linker regions, have been explored to optimize its potency, selectivity, and pharmacological properties. For instance:

- The position of the triazole within the linker region of this compound-based CDK9 degraders was found to impact solubility and lipophilicity. []

- Analog 2 of this compound exhibited high potency and selectivity for CDKL5/GSK3 while analog 4 maintained potent and selective inhibition of GSK3α/β but lacked CDKL5 affinity, highlighting the impact of subtle structural changes on target selectivity. []

A: While the provided research papers do not delve into the specifics of this compound formulation, they highlight its successful administration in preclinical and clinical settings, suggesting the existence of stable formulations. [, , , , , , , ] Further research and publications might offer more detailed information regarding its stability under various conditions and formulation strategies.

ANone: The provided research papers focus on the scientific and clinical aspects of this compound. Specific information regarding SHE regulations and compliance is not discussed. Adherence to relevant SHE regulations and guidelines is essential during the development, manufacturing, and handling of any pharmaceutical compound, including this compound.

ANone: Several studies have investigated the PK/PD profile of this compound:

- Absorption and Distribution: this compound exhibits a linear PK profile, suggesting predictable exposure at increasing doses. []

- Pharmacodynamics: Studies demonstrate that this compound effectively inhibits CDK activity in vivo, leading to downstream effects like reduced phosphorylation of CDK substrates (e.g., RNA polymerase II, retinoblastoma protein) and induction of apoptosis in tumor models. [, , , , , ]

ANone: this compound has demonstrated promising anticancer activity in both preclinical and clinical settings:

- In vitro: this compound potently inhibits the proliferation of various cancer cell lines, including those derived from multiple myeloma, chronic lymphocytic leukemia, ovarian cancer, and pancreatic cancer. [, , , , , , , , , , , ]

- In vivo: In xenograft mouse models, this compound effectively suppresses tumor growth and improves survival rates. [, , , , , , ] This efficacy is observed across various cancer types, including multiple myeloma, chronic lymphocytic leukemia, and ovarian cancer.

- Clinical Trials: this compound has been evaluated in Phase I and Phase II clinical trials for various cancers, including multiple myeloma and chronic lymphocytic leukemia. [, , , , ] While it demonstrated a manageable safety profile and some evidence of antitumor activity, further clinical development is needed to fully elucidate its therapeutic potential.

- Compensatory Pathways: Studies suggest that compensatory activation of certain signaling pathways, such as the PI3K/Akt/mTOR pathway and c-Myc, might contribute to reduced sensitivity to this compound. [, , , ]

ANone: this compound has been evaluated for its safety profile in preclinical and clinical studies:

- Preclinical: this compound demonstrated a favorable safety profile in animal models, with minimal toxicity observed at effective doses. [, , ]

ANone: The provided research papers primarily focus on the systemic administration of this compound. Specific drug delivery and targeting strategies are not discussed, representing an area for potential future research and development.

ANone: While specific predictive biomarkers for this compound are not extensively discussed in the provided research, some potential candidates emerge:

- CDK Expression and Activity: Tumors with high CDK expression or activity might be more susceptible to this compound treatment. [, , , , , , , , , , , ]

- Phosphorylation Status of CDK Substrates: Monitoring the phosphorylation status of key CDK substrates, such as RNA polymerase II, retinoblastoma protein, and nucleophosmin, could provide insights into target engagement and treatment response. [, ]

- Expression of Anti-Apoptotic Proteins: Baseline levels of anti-apoptotic proteins like Mcl-1 could potentially correlate with sensitivity to this compound, as its downregulation is associated with apoptosis induction. [, , , ]

ANone: Various analytical methods have been employed to characterize and quantify this compound, including:

- Western Blotting: Used to assess the expression and phosphorylation levels of CDK target proteins, providing insights into the downstream effects of this compound. [, , , , , , , , , , , , ]

- Flow Cytometry: Utilized for cell cycle analysis, apoptosis detection, and immunophenotyping. [, , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。